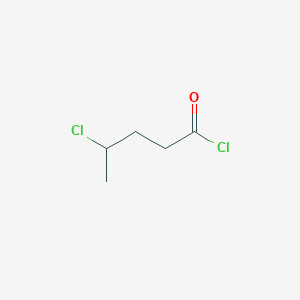
4-Chloropentanoyl chloride
Vue d'ensemble
Description
4-Chloropentanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related chlorinated compounds and their synthesis, which can provide insight into the chemical behavior and properties that 4-Chloropentanoyl chloride might exhibit. For instance, the synthesis of 4-chlorocoumarin-3-sulfonyl chloride shows the reactivity of chlorinated compounds in forming heterocycles , and the chloroimination of imidoyl chlorides to form 4-chloroquinolines demonstrates the potential for chlorinated compounds to undergo further functionalization .
Synthesis Analysis
The synthesis of chlorinated compounds can be complex and yield-dependent on the conditions used. An improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride was reported to have a very good yield of approximately 85% . This suggests that with careful optimization, the synthesis of 4-Chloropentanoyl chloride could also be improved to achieve high yields. The synthesis of 4-chloroquinolines via chloroimination of imidoyl chlorides indicates that palladium-catalyzed reactions can be an effective strategy for introducing chlorine atoms into organic molecules .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite varied. For example, the molecular structure of chloro-meso-tetra(4-pyridyl)porphyrinatothallium(III) was determined by X-ray analysis, showing specific thallium-chloride distances and the position of the thallium atom in relation to the porphyrin ring . This level of detail in structural analysis is crucial for understanding the reactivity and properties of chlorinated compounds, which would also be relevant for 4-Chloropentanoyl chloride.
Chemical Reactions Analysis
Chlorinated compounds can participate in a variety of chemical reactions. The reactions of 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles to form fused heterocycles demonstrate the reactivity of such compounds . Additionally, the chloroimination reaction leading to 4-chloroquinolines showcases the potential for intramolecular reactions and C-Cl bond activation in chlorinated compounds . These examples provide a basis for understanding the types of chemical reactions that 4-Chloropentanoyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the 1H NMR analysis of 4-chloro-3-chloromethylheptane and 1,2,4-trichloropentane provides insights into the resonance regions and the presence of chloromethyl groups in poly(vinyl chloride) . This type of analysis is important for understanding the behavior of chlorinated compounds like 4-Chloropentanoyl chloride in various environments and their potential applications.
Applications De Recherche Scientifique
Use in Pharmaceutical Intermediate Synthesis : 4-Chloropentanoyl chloride is utilized in the synthesis of pharmaceutical intermediates. It's crucial to monitor impurities in such compounds as they impact the quality of the final product. A GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride, a related compound, which could be applicable to 4-Chloropentanoyl chloride as well (Tang et al., 2010).
Acylation of Azaindoles : This compound has been explored for its role in the acylation of azaindoles, a process vital for the synthesis of certain chemical compounds. The study found effective conditions for attaching acyl chlorides like 4-Chloropentanoyl chloride to azaindoles, which is significant for organic synthesis (Zhang et al., 2002).
Structural Studies in Argon Gas : In a unique application, the structure of pentanoyl chloride, a compound related to 4-Chloropentanoyl chloride, was studied in supersonic expansions of argon gas. This research provides insights into the molecular structure and behavior of such compounds (Powoski & Cooke, 2012).
Synthesis and NMR Analysis of Analogous Compounds : Research on 4-Chloro-3-chloromethylheptane and 1,2,4-trichloropentane, compounds similar to 4-Chloropentanoyl chloride, was conducted. These compounds, analyzed using 1H NMR, are models for structures in poly(vinyl chloride), enhancing understanding of PVC’s resonance region (Doan, Petiaud, & Llauro‐Darricades, 1989).
Application in Advanced Oxidation Processes : Studies have shown that compounds like 4-Chloropentanoyl chloride can be involved in advanced oxidation processes for water treatment and pollutant degradation. For instance, the degradation of 4-chlorophenol, a related compound, was studied to understand the effectiveness of certain catalysts in water treatment processes (Marković et al., 2015).
Electrochemical Applications : Electrochemical degradation of pollutants like 4-chlorophenol in chloride-rich wastewater was investigated using electrodes. This research is significant for understanding the treatment of wastewater containing compounds related to 4-Chloropentanoyl chloride (De Coster et al., 2017).
Safety And Hazards
4-Chloropentanoyl chloride is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Relevant Papers One relevant paper is titled "A practical synthesis for the key intermediate of apixaban" . This paper discusses the use of 4-chloropentanoyl chloride in the synthesis of apixaban, a potent inhibitor of blood coagulation factor Xa . The paper presents a practical and efficient process for preparing the key intermediate of apixaban starting from inexpensive 4-chloronitrobenzene and piperidine .
Propriétés
IUPAC Name |
4-chloropentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBIDLRKPXILPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504127 | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropentanoyl chloride | |
CAS RN |
63480-12-6 | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropentanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




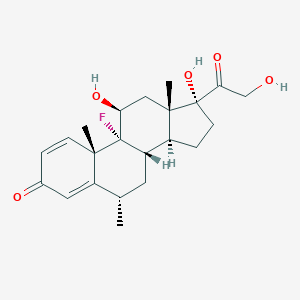

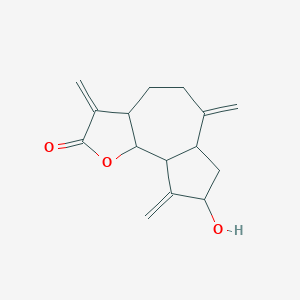
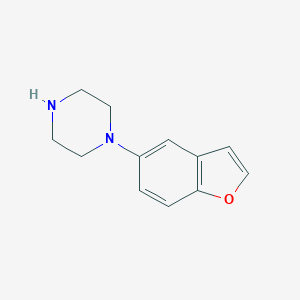

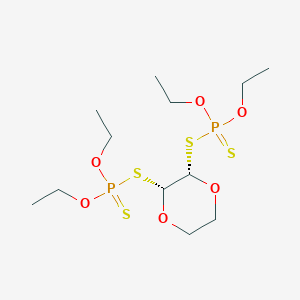
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)


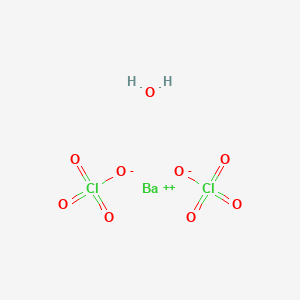
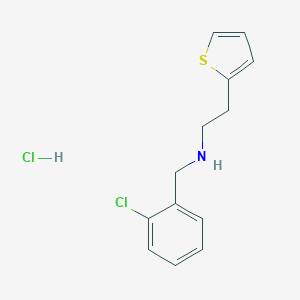

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)